molecular formula C13H15NO3 B12905087 1-(2-Methoxybenzyl)piperidine-2,4-dione

1-(2-Methoxybenzyl)piperidine-2,4-dione

Cat. No.: B12905087
M. Wt: 233.26 g/mol
InChI Key: QOQXMWIUOGMHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C13H15NO3 It is characterized by a piperidine ring substituted with a 2-methoxybenzyl group and two ketone functionalities at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxybenzyl)piperidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzylamine with piperidine-2,4-dione under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methoxybenzyl)piperidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperidine-2,4-dione: Similar structure but with a methoxy group at the 4-position.

    1-Benzylpiperidine-2,4-dione: Lacks the methoxy group, leading to different chemical properties.

    1-(2-Hydroxybenzyl)piperidine-2,4-dione: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Methoxybenzyl)piperidine-2,4-dione is unique due to the presence of the methoxy group at the 2-position, which can influence its reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased solubility or altered binding affinity to molecular targets.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C13H15NO3/c1-17-12-5-3-2-4-10(12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3

InChI Key

QOQXMWIUOGMHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC(=O)CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.